molecular formula C10H22Cl2N2O2 B1391467 Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride CAS No. 1177093-16-1

Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride

Cat. No.: B1391467
CAS No.: 1177093-16-1
M. Wt: 273.2 g/mol
InChI Key: ADDHSVZNOGSADA-UHFFFAOYSA-N
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Description

Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride (molecular formula: C₁₂H₂₆Cl₂N₂O₂; molecular weight: 301.26) is a piperidine derivative featuring an ethyl ester group at the 4-position and a 2-aminoethyl substituent at the 1-position of the piperidine ring, stabilized as a dihydrochloride salt. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the synthesis of muscarinic antagonists such as umeclidinium bromide, as evidenced by its structural analog ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (II) in the production of umeclidinium bromide . The dihydrochloride salt enhances solubility and stability, facilitating its use in reactions requiring controlled pH or aqueous conditions .

Properties

IUPAC Name

ethyl 1-(2-aminoethyl)piperidine-4-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.2ClH/c1-2-14-10(13)9-3-6-12(7-4-9)8-5-11;;/h9H,2-8,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDHSVZNOGSADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride is significant in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting different biological pathways. For instance, it has been used in the synthesis of quinolin-2(1H)-one derivatives, which are known for their biological activities, including anti-inflammatory and anticancer properties .

Neuropharmacology

Research indicates that compounds related to ethyl 1-(2-aminoethyl)piperidine-4-carboxylate may interact with neurotransmitter systems. Studies have shown that piperidine derivatives can act as modulators of cholinergic receptors, which are crucial in cognitive functions and memory formation. This makes them potential candidates for treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Research

The compound has also been investigated for its antimicrobial properties. Its structural analogs have shown effectiveness against various strains of bacteria, including Helicobacter pylori, which is associated with gastric ulcers and cancers. This highlights its potential use in developing new antibiotics or antimicrobial agents .

Case Study 1: Synthesis of Quinolin Derivatives

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of quinolin derivatives from ethyl 1-(2-aminoethyl)piperidine-4-carboxylate. These derivatives exhibited significant binding affinity to MCH receptors, suggesting their potential as therapeutic agents for metabolic disorders .

Case Study 2: Neuroprotective Effects

A research article explored the neuroprotective effects of piperidine derivatives, including this compound. The study found that these compounds could enhance neuronal survival under oxidative stress conditions, indicating their potential utility in neurodegenerative disease therapies .

Mechanism of Action

The mechanism by which ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes Reference(s)
This compound C₁₂H₂₆Cl₂N₂O₂ 301.26 2-Aminoethyl, ethyl ester Pharmaceutical intermediate (e.g., umeclidinium bromide synthesis)
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy Potential CNS-targeting agent
Ethyl 1-(2-hexyl)-4-phenylpiperidine-4-carboxylate hydrochloride C₂₀H₃₀ClNO₂ 368.91 Hexyl, phenyl, ethyl ester Lipophilic intermediate; possible neuroactive applications
Ethyl piperidine-4-carboxylate hydrochloride C₈H₁₆ClNO₂ 193.67 Ethyl ester (no aminoethyl group) Simpler ester analog; lower molecular weight
1-(2-Aminoethyl)-4-hydroxypiperidine dihydrochloride C₇H₁₆Cl₂N₂O 219.12 2-Aminoethyl, hydroxyl Radiolytic sensitizer intermediate
Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate dihydrochloride C₁₁H₂₂Cl₂N₂O₂ 289.22 Azetidine ring (4-membered) Conformationally restricted analog

Key Comparative Analysis

Substituent Effects on Reactivity and Solubility The 2-aminoethyl group in the target compound enhances nucleophilicity compared to the chloroethyl group in its precursor (ethyl 1-(2-chloroethyl)piperidine-4-carboxylate), enabling further alkylation or conjugation reactions in drug synthesis . The hydroxyl group in 1-(2-aminoethyl)-4-hydroxypiperidine dihydrochloride increases polarity but reduces stability under acidic conditions compared to the ethyl ester variant .

Synthetic Pathways

  • The target compound’s synthesis likely involves alkylation of ethyl isonipecotate with 2-chloroethylamine, followed by dihydrochloride salt formation, mirroring methods used for related intermediates .
  • In contrast, Ethyl 1-(2-hexyl)-4-phenylpiperidine-4-carboxylate hydrochloride requires alkylation with n-heptyl bromide under reflux, highlighting substituent-dependent reaction conditions .

Data Tables for Critical Parameters

Table 1: Physicochemical Properties

Compound Name Melting Point (°C) Solubility (mg/mL) Stability Notes
This compound Not reported High (aqueous) Stable in acidic conditions
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate 195 Moderate (polar solvents) Sensitive to hydrolysis
4-(Diphenylmethoxy)piperidine Hydrochloride Not reported Low (organic solvents) Hydrolyzes under basic conditions

Table 2: Similarity Scores (Structural and Functional)

Compound Name Similarity Score (0–1) Basis of Comparison
Ethyl 2-(piperidin-4-yl)acetate hydrochloride 0.97 Acetate vs. carboxylate group
Ethyl piperidine-4-carboxylate hydrochloride 0.92 Core piperidine-ester structure

Biological Activity

Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, an ethyl group, and a carboxylate moiety, which contribute to its unique chemical properties. The molecular formula is C10H22Cl2N2O2C_{10}H_{22}Cl_2N_2O_2, with a molecular weight of approximately 273.2 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may function as an inhibitor or activator of specific enzymes or receptors, influencing several biochemical pathways.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against cancer and other diseases.
  • Receptor Modulation: The aminoethyl group can form hydrogen bonds with receptor proteins, affecting their function and signaling pathways .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For example:

  • Gram-positive Bacteria: Effective against Staphylococcus aureus.
  • Gram-negative Bacteria: Shows activity against Escherichia coli, with minimum inhibitory concentrations (MICs) in the low mg/mL range .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest it may induce cytotoxic effects in cancer cells through mechanisms such as:

  • Cell Cycle Arrest: It can cause accumulation of cells in the G2/M phase, indicating a potential mechanism for inhibiting cancer cell proliferation .
  • Induction of Apoptosis: this compound may trigger apoptotic pathways in tumor cells, enhancing its therapeutic efficacy against certain cancers.

Case Studies and Research Findings

Several studies have evaluated the compound's biological activity:

  • Study on Anticancer Activity:
    • A study reported that derivatives of ethyl 1-(2-aminoethyl)piperidine-4-carboxylate exhibited significant cytotoxicity against ovarian cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle disruption .
  • Antimicrobial Evaluation:
    • In vitro tests demonstrated that the compound had notable antibacterial effects, particularly against resistant strains of bacteria. This suggests potential applications in developing new antimicrobial agents .
  • Mechanistic Insights:
    • Research highlighted that the compound interacts with specific cellular targets, leading to downstream effects that could be harnessed for therapeutic purposes. For instance, it was found to modulate microRNA processing in cancer cells, impacting gene expression related to tumor progression .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC10H22Cl2N2O2Piperidine ring with aminoethyl groupAntimicrobial, anticancer
Mthis compoundC10H22Cl2N2O2Methyl substitutionAnticancer properties
1-(2-Aminoethyl)piperidine-4-carboxylic acid dihydrochlorideC10H22Cl2N2O2Carboxylic acid moietyNotable anticancer activity

Preparation Methods

3 Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents & Conditions Yield (%) Product
1 N-Alkylation Piperidin-4-one hydrochloride Bromoethane, Na2CO3, Acetonitrile, 85 °C overnight 62 1-Ethylpiperidin-4-one
2 Reductive Amination 1-Ethylpiperidin-4-one, protected amine Sodium triacetoxyborohydride, THF, AcOH catalyst, overnight 85 Protected aminoethyl piperidine intermediate
3 Deprotection & Salt Formation Protected intermediate Conc. HCl, MeOH, 70 °C, 3 h 96 Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride, and what critical parameters ensure high yield?

  • Methodological Answer : A common route involves reacting ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base (e.g., triethylamine) in solvents like THF or toluene. Key parameters include maintaining anhydrous conditions, precise stoichiometric ratios, and controlled reaction temperatures (40–60°C) to minimize side reactions. Post-reduction of the chloro intermediate with ammonia or a primary amine yields the aminoethyl derivative, followed by dihydrochloride salt formation using HCl gas .

Q. How is purity validated for this compound, and what analytical techniques are recommended?

  • Methodological Answer : Purity (98–102%) is assessed via:

  • Titration : Non-aqueous titration with alcoholic sodium hydroxide to determine chloride content .
  • Spectroscopy : FT-IR to confirm functional groups (e.g., ester C=O at ~1730 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 210–220 nm) using a C18 column and acetonitrile/water mobile phase .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb with inert material (silica), avoid dust generation, and dispose as hazardous waste .
  • Storage : Keep in a tightly sealed container at 2–8°C, protected from light and moisture .

Advanced Research Questions

Q. How do solvent choices impact the reaction kinetics and stereochemical outcomes during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution rates by stabilizing transition states. Protic solvents (e.g., water) may hydrolyze the ester group. Solvent polarity also influences the conformation of the piperidine ring, affecting stereoselectivity. Computational modeling (DFT) can predict solvent effects on intermediate stability .

Q. What strategies resolve discrepancies between theoretical and observed purity values in batch synthesis?

  • Methodological Answer : Discrepancies often arise from:

  • Impurities : By-products like unreacted ethyl isonipecotate or over-alkylated derivatives. Use preparative HPLC or recrystallization (ethanol/water) for purification .
  • Moisture Content : Karl Fischer titration ensures residual water <0.5% (w/w) to avoid overestimating purity .

Q. How can spectroscopic and crystallographic data elucidate structural ambiguities in this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves protonation states (e.g., confirms dihydrochloride salt formation via Cl⁻···H-N interactions) .
  • NMR : ¹H NMR (D₂O) identifies the piperidine ring conformation (axial/equatorial substituents) and ethyl ester integration .

Q. What pharmacological screening approaches are suitable for assessing its bioactivity?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand competition studies (e.g., for sigma or muscarinic receptors) using tritiated ligands .
  • Ion Channel Modulation : Patch-clamp electrophysiology to test hERG channel inhibition, critical for cardiac safety profiling .

Q. How does pH influence the stability of this compound in aqueous formulations?

  • Methodological Answer : Stability studies (25–40°C) at pH 3–7 show:

  • Degradation Pathways : Ester hydrolysis (pH >5) and amine oxidation (pH <3).
  • Optimization : Buffers (citrate, pH 4.0) and antioxidants (0.01% BHT) prolong shelf life .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride
Reactant of Route 2
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Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride

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